Marbofloxacine

Vue d'ensemble

Description

La marbofloxacine est un antibiotique fluoroquinolone de troisième génération, principalement utilisé en médecine vétérinaire. Il s'agit d'un dérivé d'acide carboxylique et il est connu pour son activité bactéricide à large spectre. La this compound est efficace contre une variété de bactéries Gram-négatives et Gram-positives, ce qui en fait un outil précieux dans le traitement des infections chez les animaux .

Applications De Recherche Scientifique

Marbofloxacin is extensively used in veterinary medicine to treat infections in animals, including respiratory, urinary tract, and skin infections . It is also used in research to study its pharmacokinetics and pharmacodynamics, particularly in models of bacterial infections . Additionally, marbofloxacin is used in analytical chemistry for the quantification of antimicrobial agents in various matrices .

Mécanisme D'action

Target of Action

Marbofloxacin is a third-generation fluoroquinolone antibiotic . The primary target of Marbofloxacin is bacterial DNA gyrase , an enzyme that is essential for replication, transcription, and repair of bacterial DNA .

Mode of Action

Marbofloxacin’s mode of action is believed to be similar to other fluoroquinolones. It impairs the function of bacterial DNA gyrase, which results in rapid bactericidal activity . This impairment prevents the supercoiling of bacterial DNA, which is a crucial step in DNA replication . As a result, the bacterial cells cannot replicate, leading to their death .

Biochemical Pathways

Marbofloxacin affects the biochemical pathway related to bacterial DNA replication . By inhibiting DNA gyrase, it disrupts the supercoiling process, which is necessary for DNA replication and transcription . This disruption leads to the cessation of these processes, resulting in the death of the bacterial cells .

Pharmacokinetics

The pharmacokinetics of Marbofloxacin involves its absorption, distribution, metabolism, and excretion (ADME). . After administration, Marbofloxacin is absorbed and distributed throughout the body. The elimination half-life of Marbofloxacin is approximately 5.12 to 5.55 hours . These properties influence the bioavailability of Marbofloxacin, determining its effectiveness in treating infections .

Result of Action

The result of Marbofloxacin’s action is the death of bacterial cells . By inhibiting DNA gyrase, Marbofloxacin prevents the replication and transcription of bacterial DNA . This leads to the cessation of these processes, resulting in the death of the bacterial cells . Marbofloxacin is a broad-spectrum bactericidal agent, effective against many gram-negative bacilli and cocci .

Action Environment

The action of Marbofloxacin can be influenced by various environmental factors. It’s important to note that the effectiveness of Marbofloxacin can be influenced by factors such as the presence of other medications, the health status of the patient, and the specific strain of bacteria .

Analyse Biochimique

Biochemical Properties

Marbofloxacin interacts with various enzymes and proteins in biochemical reactions. These are quinolines in which the quinoline ring system is substituted by a carboxyl group at one or more positions .

Cellular Effects

The effects of Marbofloxacin on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific details of these effects are not fully annotated and are scheduled to be researched soon .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of Marbofloxacin vary with different dosages in animal models . Specific details about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not fully documented and are scheduled to be researched soon .

Metabolic Pathways

Marbofloxacin is involved in various metabolic pathways. It interacts with several enzymes or cofactors . The specific details of these interactions and any effects on metabolic flux or metabolite levels are not fully documented and are scheduled to be researched soon .

Transport and Distribution

It is known to interact with various transporters or binding proteins . The specific details of these interactions and any effects on its localization or accumulation are not fully documented and are scheduled to be researched soon .

Subcellular Localization

It is known to have targeting signals or post-translational modifications that direct it to specific compartments or organelles . The specific details of these processes are not fully documented and are scheduled to be researched soon .

Méthodes De Préparation

La synthèse de la marbofloxacine implique plusieurs étapes et des réactifs conventionnels. Une méthode comprend la réaction d'un composé divulgué sous la formule (V) avec du phénylméthane, de la triéthylamine et de la N-méthylpipérazine, suivie d'un chauffage et de réactions ultérieures avec de l'hydroxyde de potassium et d'autres réactifs . Les méthodes de production industrielle se concentrent sur le fonctionnement continu de réactions en plusieurs étapes, assurant une efficacité élevée et une opération pratique .

Analyse Des Réactions Chimiques

La marbofloxacine subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants utilisés dans ces réactions comprennent l'hydroxyde de potassium, l'hydroxyde d'ammonium et le dichlorométhane Les principaux produits formés à partir de ces réactions comprennent des composés intermédiaires qui sont ensuite traités pour obtenir de la this compound.

4. Applications de la recherche scientifique

La this compound est largement utilisée en médecine vétérinaire pour traiter les infections chez les animaux, notamment les infections respiratoires, urinaires et cutanées . Elle est également utilisée dans la recherche pour étudier sa pharmacocinétique et sa pharmacodynamie, en particulier dans les modèles d'infections bactériennes . De plus, la this compound est utilisée en chimie analytique pour la quantification des agents antimicrobiens dans diverses matrices .

5. Mécanisme d'action

La this compound exerce ses effets en altérant la gyrase de l'ADN bactérien, ce qui conduit à une activité bactéricide rapide . Ce mécanisme est similaire à celui des autres fluoroquinolones et entraîne l'inhibition de la réplication et de la transcription de l'ADN bactérien . La this compound est efficace contre les bactéries en division et non en division, ce qui en fait un agent antimicrobien puissant .

Comparaison Avec Des Composés Similaires

La marbofloxacine fait partie de la troisième génération de fluoroquinolones, similaire à des composés comme l'enrofloxacine, la danofloxacine et la sarafloxacine . Comparée à ces composés, la this compound a un spectre d'activité plus large et de meilleures propriétés pharmacocinétiques, telles qu'une biodisponibilité plus élevée et une demi-vie plus longue . Cela fait de la this compound un choix privilégié pour le traitement d'un large éventail d'infections bactériennes chez les animaux .

Composés similaires

- Enrofloxacine

- Danofloxacine

- Sarafloxacine

La this compound se distingue par sa combinaison unique d'activité à large spectre, de biodisponibilité élevée et de demi-vie longue, ce qui en fait un antibiotique précieux en médecine vétérinaire .

Propriétés

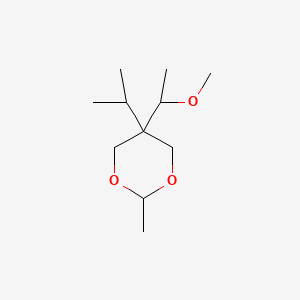

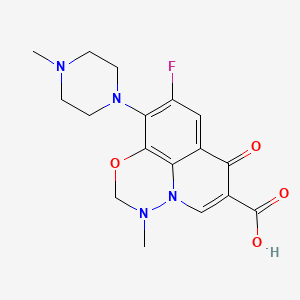

IUPAC Name |

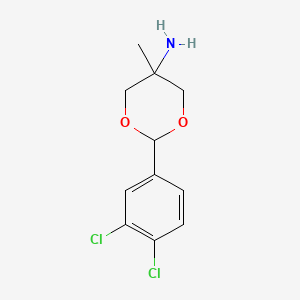

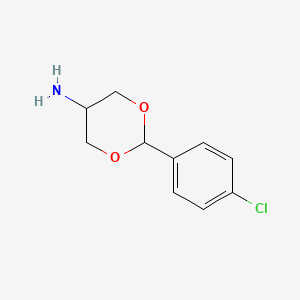

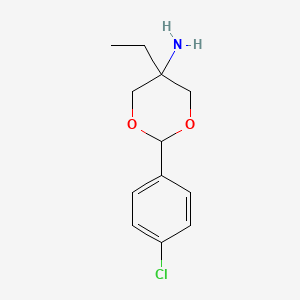

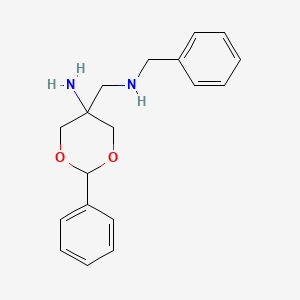

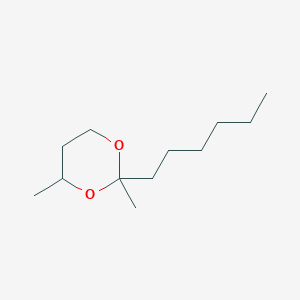

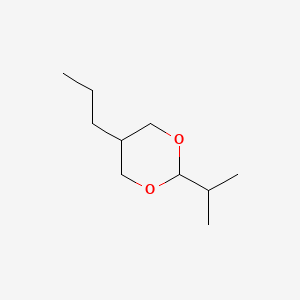

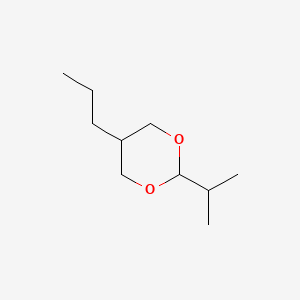

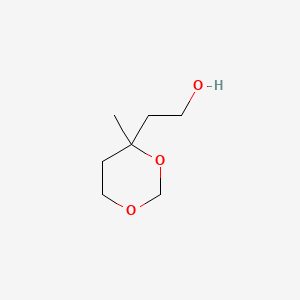

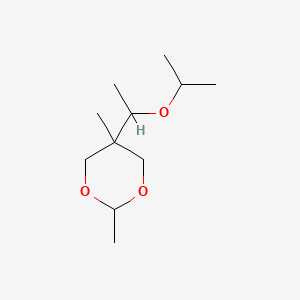

7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1,2-diazatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O4/c1-19-3-5-21(6-4-19)14-12(18)7-10-13-16(14)26-9-20(2)22(13)8-11(15(10)23)17(24)25/h7-8H,3-6,9H2,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFYOAJNDMUVBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C3C4=C2OCN(N4C=C(C3=O)C(=O)O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046600 | |

| Record name | Marbofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115550-35-1 | |

| Record name | Marbofloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115550-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Marbofloxacin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115550351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Marbofloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11426 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Marbofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[3,2,1-ij][4,1,2]-benzoxadiazine-6-caboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MARBOFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X09WU898T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.